molecular formula C11H10F2O3 B14123954 Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate

Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate

Cat. No.: B14123954
M. Wt: 228.19 g/mol
InChI Key: CWZMEAIUEGRKQL-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a difluoroacetate group attached to a phenyl ring substituted with an acetyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate typically involves the esterification of 2-(4-acetylphenyl)-2,2-difluoroacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.

    Reduction: Methyl 2-(4-hydroxyphenyl)-2,2-difluoroacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The difluoroacetate group can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenyl)-2,2-difluoroacetate
  • Methyl 2-(4-chlorophenyl)-2,2-difluoroacetate
  • Methyl 2-(4-nitrophenyl)-2,2-difluoroacetate

Uniqueness

Methyl 2-(4-acetylphenyl)-2,2-difluoroacetate is unique due to the presence of both an acetyl group and a difluoroacetate group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

methyl 2-(4-acetylphenyl)-2,2-difluoroacetate

InChI

InChI=1S/C11H10F2O3/c1-7(14)8-3-5-9(6-4-8)11(12,13)10(15)16-2/h3-6H,1-2H3

InChI Key

CWZMEAIUEGRKQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(=O)OC)(F)F

Origin of Product

United States

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